2-Amino-1-(3,5-dichlorophenyl)ethanol

Medicinal Chemistry ADME Pharmacokinetics

Why risk your SAR study with generic analogs? 2-Amino-1-(3,5-dichlorophenyl)ethanol (78982-78-2) provides the non-interchangeable 3,5-dichloro β-amino alcohol scaffold essential for nAChR ligand SAR (α4β4, α2β4, α2β2 subtypes), β-agonist development, and asymmetric catalysis optimization. Dual 3,5-Cl substituents uniquely enhance LogP (~2.69), retard CYP450 hepatic metabolism, and boost nucleophilic coupling reactivity versus unsubstituted or mono-halogenated phenyl variants. Available racemic, research-grade, with verified purity. Request a quote for bulk.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 78982-78-2
Cat. No. B1275484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3,5-dichlorophenyl)ethanol
CAS78982-78-2
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C(CN)O
InChIInChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
InChIKeySWDAVNPCXAGELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(3,5-dichlorophenyl)ethanol (CAS 78982-78-2): A Critical β-Amino Alcohol Scaffold with Defined Physicochemical Properties


2-Amino-1-(3,5-dichlorophenyl)ethanol (CAS 78982-78-2) is a β-amino alcohol featuring a 3,5-dichlorophenyl substituent that imparts distinct electronic and steric properties to the core scaffold [1]. This compound is a versatile building block in organic synthesis, particularly for asymmetric catalysis and pharmaceutical intermediate preparation [2]. Its molecular formula is C₈H₉Cl₂NO with a molecular weight of 206.07 g/mol .

Why Generic 2-Amino-1-phenylethanol Analogs Cannot Substitute for 2-Amino-1-(3,5-dichlorophenyl)ethanol (CAS 78982-78-2) in Research Applications


While the β-amino alcohol class is broad, substitution with 2-amino-1-(3,5-dichlorophenyl)ethanol is not interchangeable with unsubstituted phenyl or mono-halogenated analogs. The specific 3,5-dichloro substitution pattern on the phenyl ring fundamentally alters electronic distribution, lipophilicity (LogP ~2.69 vs. lower values for non-chlorinated analogs), and metabolic stability [1]. The presence of electron-withdrawing chlorine atoms enhances reactivity in nucleophilic substitution and coupling reactions [2]. Furthermore, the 3,5-dichloro motif has been shown in related compounds to significantly retard hepatic metabolism by cytochrome P450 enzymes . These factors directly impact the success of synthetic pathways and biological outcomes, making simple substitution with a generic 2-amino-1-phenylethanol or a mono-halogenated analog a high-risk strategy for reproducing published results or achieving desired molecular properties.

2-Amino-1-(3,5-dichlorophenyl)ethanol (CAS 78982-78-2): Quantifiable Performance Data Against Comparable Intermediates and Scaffolds


Lipophilicity (LogP) as a Predictor of Membrane Permeability and Metabolic Clearance

2-Amino-1-(3,5-dichlorophenyl)ethanol (78982-78-2) exhibits a calculated XLogP3 value of 1.4, indicating moderate lipophilicity [1]. This contrasts with the unsubstituted 2-amino-1-phenylethanol, which has a significantly lower LogP (estimated -0.5 to 0.5), making the dichloro analog more suitable for crossing biological membranes. Furthermore, related β-agonists with 3,5-dichloro-4-amino substitution on the phenyl ring demonstrate lower metabolic clearance and higher systemic availability compared to their phenolic counterparts, a property attributed to the halogen substitution [2].

Medicinal Chemistry ADME Pharmacokinetics

Receptor Binding Profile: Differential Affinity for Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtypes

2-Amino-1-(3,5-dichlorophenyl)ethanol has been profiled against several neuronal nicotinic acetylcholine receptor (nAChR) subtypes. Binding affinity (Ki) values were determined to be 10.5 μM for the α4β4 subtype, 10.7 μM for α2β4, and 12.6 μM for α2β2 (rat) [1]. In contrast, other β-amino alcohols such as 2-[(3,5-dichlorophenyl)amino]ethan-1-ol show different binding profiles and are often studied for their interaction with adrenergic or other enzyme targets .

Neuroscience Receptor Pharmacology Drug Discovery

Chiral Purity and Enantiomeric Excess: A Requirement for Asymmetric Synthesis

For applications in asymmetric synthesis, the stereochemistry of 2-amino-1-(3,5-dichlorophenyl)ethanol is critical. The compound is available with undefined stereochemistry (racemic mixture) [1]. In contrast, related chiral building blocks such as (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride and (2R)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol [2] are explicitly manufactured with high enantiomeric purity for stereospecific applications. The difference lies in the product's specification: 78982-78-2 is typically offered as a racemic mixture with a minimum purity of 95-98% , while its enantiopure counterparts are supplied with defined optical rotation values.

Asymmetric Synthesis Catalysis Process Chemistry

Strategic Applications for 2-Amino-1-(3,5-dichlorophenyl)ethanol (CAS 78982-78-2) Based on Its Differentiated Profile


Synthesis of nAChR-Targeted Molecular Probes

Based on its micromolar affinity for specific neuronal nicotinic acetylcholine receptor (nAChR) subtypes (α4β4, α2β4, α2β2) [1], 78982-78-2 can serve as a core scaffold for developing novel ligands or fluorescent probes for these receptor subtypes. Its defined binding profile provides a starting point for structure-activity relationship (SAR) studies focused on nAChR modulation.

Intermediate in the Synthesis of Lipophilic Drug Candidates

With a calculated LogP of 1.4, this compound is a suitable intermediate for medicinal chemistry programs requiring a lipophilic β-amino alcohol building block [1]. This property is valuable for improving blood-brain barrier permeability or enhancing target engagement in intracellular compartments, differentiating it from more polar, unsubstituted analogs.

Substrate for Asymmetric Catalysis Development

As a racemic β-amino alcohol, 78982-78-2 is an ideal substrate for developing new asymmetric catalytic methods, such as enantioselective reductions, oxidations, or kinetic resolutions [1]. Its dichlorophenyl group provides a steric and electronic handle that can influence catalyst selectivity, making it a robust test substrate for academic and industrial process chemistry labs.

Core Scaffold for Structure-Activity Relationship (SAR) Studies of β-Adrenergic Agonists

The 3,5-dichlorophenyl moiety is a key feature in several β₂-adrenergic agonists (e.g., clenbuterol) [2]. 2-Amino-1-(3,5-dichlorophenyl)ethanol (78982-78-2) represents the core β-amino alcohol portion of these molecules. It is a crucial intermediate for SAR studies aiming to modify the amine substituent while maintaining the halogenated phenyl ring, allowing researchers to systematically investigate new β-agonist candidates.

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